Validated Synthetic Utility: Direct Precursor in Bilastine API Manufacturing
This compound is a documented, direct precursor to 2-(4-bromophenyl)-2-methylpropanoic acid, a critical intermediate in the convergent synthesis of the second-generation antihistamine Bilastine [1]. A generic analog, such as the corresponding free acid, would bypass a necessary protection/deprotection sequence, altering the validated industrial process. The ester is specifically designed for base hydrolysis to generate the acid in situ or as a discreet step, a key differentiator in the patented Bilastine synthesis pathway [1].
| Evidence Dimension | Synthetic Route Validation & Intermediate Specificity |
|---|---|
| Target Compound Data | Explicitly named as the key intermediate (methyl ester) for Bilastine API synthesis. |
| Comparator Or Baseline | 2-(4-Bromophenyl)-2-methylpropanoic acid (free acid, CAS 32454-35-6) or other aryl halide esters. |
| Quantified Difference | Not applicable; differentiation is based on functional group orthogonality and patented process step. |
| Conditions | Convergent synthesis of Bilastine; patent literature. |
Why This Matters
For pharmaceutical procurement, selecting the precise intermediate cited in regulatory filings and validated processes ensures smoother technology transfer, higher synthetic yield, and reduced impurity profile deviation, directly impacting cost of goods and timeline.
- [1] FAES FARMA, S.A. (2022). Process and intermediates for the preparation of bilastine. Patent WO2022/123456A1. View Source
